2,6-Dinitrobenzonitrile
Overview
Description
2,6-Dinitrobenzonitrile is a chemical compound that likely shares characteristics and reactivity with other nitro-substituted aromatic nitriles. These compounds are of interest due to their potential in various chemical reactions and applications, including their role in producing intermediates for dyes, pharmaceuticals, and advanced materials.
Synthesis Analysis
The synthesis of compounds similar to 2,6-Dinitrobenzonitrile often involves nitration reactions, where nitro groups are introduced into an aromatic ring, followed by the introduction of a nitrile group. Techniques such as electrochemical methods have been explored for generating carbenes and nitrenes, which might be applicable for synthesizing nitro-substituted nitriles through subsequent reactions (Petrosyan & Niyazymbetov, 1989).
Scientific Research Applications
- Scientific Field: Organic Chemistry, specifically the study of organic luminophores .
- Summary of the Application: 2,6-Dinitrobenzonitrile has been used in the synthesis of 2,6-bis(diarylamino)benzophenones, which exhibit thermally activated delayed fluorescence (TADF) in the aggregated state . This property is crucial for advancing delayed luminescence-based applications such as time-gated bio-sensing and temperature sensing .
- Methods of Application or Experimental Procedures: The optical excitation of these compounds occurs through intramolecular charge-transfer from one diarylamino moiety to an aroyl group . While these benzophenones do not luminesce in solution, their solids emit green light with moderate-to-good quantum yields . Thin films of poly(methyl methacrylate) doped by the benzophenones also showed green prompt and delayed fluorescence whose lifetimes were in the order of microseconds .
- Results or Outcomes: The green emission of the solids was found to include TADF . The emergence of the TADF is supported by the small energy gap between the excited singlet and triplet states, which was estimated by time-dependent density functional theory (DFT) calculations . A linear correlation between the logarithm value of TADF lifetime and temperature was observed with the benzophenone in powder, suggesting that the benzophenones can serve as molecular thermometers workable under aqueous conditions .
Safety And Hazards
properties
IUPAC Name |
2,6-dinitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188714 | |
Record name | Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrobenzonitrile | |
CAS RN |
35213-00-4 | |
Record name | Dinitrobenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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